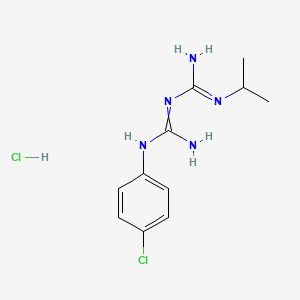

Proguanil Hydrochloride

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2000 and is indicated for malaria and has 1 investigational indication.

See also: Proguanil (has active moiety); Atovaquone; this compound (component of).

Propriétés

IUPAC Name |

(1E)-1-[amino-(4-chloroanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN5.ClH/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9;/h3-7H,1-2H3,(H5,13,14,15,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARMGXPVOFNNNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N=C(N)/N=C(\N)/NC1=CC=C(C=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

500-92-5 (Parent) | |

| Record name | Proguanil hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7047776 | |

| Record name | Proguanil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637-32-1 | |

| Record name | Proguanil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proguanil hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proguanil hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Proguanil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Proguanil hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROGUANIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R71Y86M0WT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Formation of Cycloguanil from Proguanil Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic conversion of the antimalarial prodrug proguanil (B194036) hydrochloride into its active metabolite, cycloguanil (B1669406). This document details the enzymatic pathways, pharmacokinetic parameters influenced by genetic polymorphism, and methodologies for the analysis of this critical biotransformation.

Executive Summary

Proguanil, a biguanide (B1667054) antimalarial agent, exerts its therapeutic effect through its active metabolite, cycloguanil. This conversion is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver, with CYP2C19 playing a predominant role. The genetic polymorphism of CYP2C19 results in significant inter-individual variability in the rate of cycloguanil formation, categorizing individuals into extensive, intermediate, and poor metabolizer phenotypes. This variability has profound implications for the prophylactic and therapeutic efficacy of proguanil. This guide explores the core aspects of cycloguanil formation, presenting quantitative data, detailed experimental protocols, and visual representations of the metabolic and regulatory pathways.

Metabolic Pathway of Proguanil to Cycloguanil

Proguanil undergoes oxidative cyclization to form cycloguanil, a potent inhibitor of the parasitic enzyme dihydrofolate reductase (DHFR). This metabolic activation is crucial for its antimalarial activity.

Key Enzymes Involved

The primary enzyme responsible for the conversion of proguanil to cycloguanil is CYP2C19 .[1][2] To a lesser extent, CYP3A4 also contributes to this metabolic pathway.[2] The involvement of these two enzymes leads to complex kinetics, which can be influenced by various factors, including genetic makeup and co-administered drugs.

The metabolic pathway can be visualized as follows:

Quantitative Data

The rate of cycloguanil formation is significantly influenced by the genetic polymorphism of CYP2C19. The following tables summarize key quantitative data from various studies.

In Vitro Enzyme Kinetics

The following table presents the kinetic parameters for the formation of cycloguanil from proguanil in human liver microsomes.

| Enzyme Source | Apparent K_m (μM) | Apparent V_max (pmol/min/mg protein) | Reference |

| Human Liver Microsomes (Chinese population, n=5) | 82 ± 47 | 8 ± 6 | [2] |

| Human Liver Microsomes (n=3) | 21.8, 29.6, 26.4 | 1.5, 5.9, 8.2 | [2] |

Pharmacokinetic Parameters of Proguanil and Cycloguanil in Different CYP2C19 Phenotypes

The table below provides a comparative summary of the pharmacokinetic parameters of proguanil and its active metabolite cycloguanil in individuals with different CYP2C19 metabolizer statuses.

| Parameter | CYP2C19 Extensive Metabolizers (EMs) | CYP2C19 Poor Metabolizers (PMs) | Reference |

| Proguanil | |||

| Elimination Half-life (t_½) | 14.6 ± 3.5 h | 20.6 ± 3.1 h | [1][3] |

| AUC (μg·h/mL) | 3.68 ± 0.83 | 5.43 ± 1.89 | [1][3] |

| Oral Clearance (mL/min) | 858 ± 482 | 245, 534, 552 (individual values) | [4][5] |

| Cycloguanil | |||

| Peak Plasma Concentration (C_max) | 141 ± 45.2 ng/mL | 54.2, 26.8, 51.7 ng/mL (individual values) | [4][5] |

| Plasma Concentrations | Detectable | Often undetectable | [1][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of proguanil metabolism.

In Vitro Metabolism of Proguanil in Human Liver Microsomes

This protocol describes a typical experiment to determine the in vitro metabolism of proguanil using human liver microsomes.

Materials:

-

Human liver microsomes (pooled, from a reputable supplier)

-

This compound

-

NADPH regenerating system (e.g., containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard (for analytical quantification)

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (final concentration 0.5 mg protein/mL) and proguanil (at various concentrations to determine kinetics) in potassium phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 0, 10, 20, 30, and 60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

-

Analysis: Transfer the supernatant to an autosampler vial for analysis by HPLC-UV or LC-MS/MS.

The experimental workflow is illustrated below:

HPLC-UV Method for Quantification of Proguanil and Cycloguanil

This section outlines a typical HPLC-UV method for the simultaneous quantification of proguanil and cycloguanil in biological matrices.

Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 21.5:78.5 v/v, 0.1 M, pH 2.6).[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection Wavelength: 254 nm.

-

Injection Volume: 50 µL.

Sample Preparation (Plasma):

-

To 1 mL of plasma, add the internal standard.

-

Alkalinize the sample with 2 M NaOH.

-

Perform liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of tert-Butyl Methyl Ether and Dichloromethane).[7]

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Inject the reconstituted sample into the HPLC system.

Regulation of CYP2C19 Expression

The expression and activity of CYP2C19 are regulated by various transcription factors and nuclear receptors, which can influence the metabolism of proguanil. This regulation adds another layer of complexity to the inter-individual variability in drug response.

Key regulators of CYP2C19 transcription include:

-

Constitutive Androstane Receptor (CAR)

-

Pregnane X Receptor (PXR)

-

Glucocorticoid Receptor (GR)

-

Estrogen Receptor α (ERα) [8]

-

Hepatocyte Nuclear Factor 3 gamma (HNF3γ/FOXA3) [8]

-

GATA-4 [8]

These transcription factors bind to specific response elements in the promoter region of the CYP2C19 gene, thereby modulating its transcription.

Conclusion

The metabolic activation of proguanil to cycloguanil is a critical determinant of its antimalarial efficacy. This process is predominantly catalyzed by the polymorphic enzyme CYP2C19, with a minor contribution from CYP3A4. The significant inter-individual variability in cycloguanil formation, largely due to genetic polymorphisms in CYP2C19, underscores the importance of understanding the pharmacogenetics of this drug. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to investigate and characterize the metabolism of proguanil, ultimately contributing to the optimization of its clinical use and the development of novel antimalarial therapies.

References

- 1. Metabolic disposition of proguanil in extensive and poor metabolisers of S-mephenytoin 4'-hydroxylation recruited from an Indonesian population - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic disposition of proguanil in extensive and poor metabolisers of S-mephenytoin 4'-hydroxylation recruited from an Indonesian population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pharmacokinetics and activation of proguanil in man: consequences of variability in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The pharmacokinetics and activation of proguanil in man: consequences of variability in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improved validated assay for the determination of proguanil and its metabolites in plasma, whole blood, and urine using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular mechanisms of genetic variation and transcriptional regulation of CYP2C19 - PMC [pmc.ncbi.nlm.nih.gov]

Synergistic Antimalarial Action of Atovaquone and Proguanil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synergistic antimalarial action of the drug combination atovaquone (B601224) and proguanil (B194036). The document outlines the discrete and combined mechanisms of action, presents quantitative data from in vitro and clinical studies, and details the experimental protocols for the key assays cited.

Introduction

The combination of atovaquone and proguanil is a highly effective therapy for both the treatment and prophylaxis of malaria, particularly against multidrug-resistant strains of Plasmodium falciparum.[1][2] The clinical success of this combination is largely attributed to the synergistic interaction between the two compounds, which enhances their antimalarial activity beyond the additive effect of each drug alone.[2][3] This guide delves into the molecular basis of this synergy and provides the technical details necessary for its study in a laboratory setting.

Mechanism of Action

The synergistic effect of atovaquone and proguanil is a result of their distinct yet complementary modes of action targeting crucial metabolic pathways in the malaria parasite.

Atovaquone: Inhibition of the Mitochondrial Electron Transport Chain

Atovaquone is a potent and selective inhibitor of the parasite's mitochondrial electron transport chain (mtETC).[4][5] It specifically targets the cytochrome bc1 complex (Complex III), a key enzyme in this pathway.[6] By binding to the ubiquinol (B23937) oxidation (Qo) site of cytochrome b, atovaquone disrupts the transfer of electrons, leading to a collapse of the mitochondrial membrane potential (ΔΨm).[1][5] The disruption of the mtETC has a dual lethal effect on the parasite: it inhibits the regeneration of ubiquinone, which is essential for pyrimidine (B1678525) biosynthesis via dihydroorotate (B8406146) dehydrogenase (DHODH), and it disrupts ATP synthesis.[6][7]

Proguanil and its Metabolite, Cycloguanil (B1669406)

Proguanil is a prodrug that is metabolized in the host's liver to its active form, cycloguanil.[8][9] Cycloguanil is a potent inhibitor of the parasitic enzyme dihydrofolate reductase (DHFR).[9][10] DHFR is a critical enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids.[10] By inhibiting DHFR, cycloguanil depletes the parasite's supply of tetrahydrofolate, thereby halting DNA replication and parasite proliferation.[9][10]

The Basis of Synergy

While cycloguanil contributes to the overall antimalarial effect, the primary synergistic interaction with atovaquone is attributed to the parent drug, proguanil.[11][12][13] Proguanil, acting as a biguanide, enhances the ability of atovaquone to collapse the mitochondrial membrane potential (ΔΨm).[11][12][13] This potentiation occurs at pharmacologically achievable concentrations and is specific to atovaquone, as the effects of other mtETC inhibitors are not similarly enhanced by proguanil.[11][13] Surprisingly, proguanil does not augment atovaquone's direct inhibition of electron transport.[11][12][13] The precise molecular mechanism of this enhancement is still under investigation, but it is proposed that proguanil may act as a site-specific uncoupler of the parasite's mitochondria, thereby lowering the effective concentration of atovaquone required to disrupt mitochondrial function.[11][12]

Quantitative Data

The synergistic interaction and efficacy of the atovaquone-proguanil combination have been quantified in numerous in vitro and clinical studies.

In Vitro Efficacy and Synergy

The following tables summarize the 50% inhibitory concentrations (IC50) for atovaquone and proguanil individually, and the fractional inhibitory concentration (FIC) indices for their combination against various P. falciparum strains. An FIC index of <1 indicates synergy, an FIC index of 1 indicates an additive effect, and an FIC index of >1 indicates antagonism.

| P. falciparum Strain | Atovaquone IC50 (nM) | Proguanil IC50 (µM) | Reference |

| Thai Isolates (mean) | 3.4 | 36.5 | [14] |

| K1 (chloroquine-resistant) | - | - | [9] |

| T996 (chloroquine-sensitive) | - | - | [9] |

| NGATV01 (atovaquone-resistant) | >390 | - | [15] |

| P. falciparum Strain(s) | Combination | Mean ΣFIC50 | Mean ΣFIC90 | Interaction | Reference |

| 4 Strains | Atovaquone + Proguanil | 0.37 | 0.13 | High Synergy | [11] |

| 4 Strains | Atovaquone + Cycloguanil | 3.70 | 2.11 | Antagonism | [11] |

| K1 and T996 (atovaquone-sensitive) | Atovaquone + Proguanil | Synergistic | - | Synergy | [9] |

| NGATV01 (atovaquone-resistant) | Atovaquone + Proguanil | Loss of Synergy | - | Additive/Indifferent | [9] |

| D6 and W2 | Atovaquone + Proguanil | Synergistic | - | Synergy | [16] |

Clinical Efficacy

Clinical trials have demonstrated the high efficacy of the atovaquone-proguanil combination in treating uncomplicated P. falciparum malaria.

| Study Population | Cure Rate (Day 28) | Mean Parasite Clearance Time (hours) | Mean Fever Clearance Time (hours) | Reference |

| Thai children with multidrug-resistant falciparum malaria | 100% | 47 | 50 | [17] |

| Adults in Thailand (vs. Mefloquine) | 100% | 65 | 59 | [18] |

| Meta-analysis of 5 randomized clinical trials | 98.2% | 64.1 | 32.8 | [19] |

| Review of 10 open-label clinical trials | 99% (514/521) | Not specified | Not specified | [20] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the synergistic action of atovaquone and proguanil.

In Vitro Culture of Plasmodium falciparum

Objective: To maintain a continuous culture of asexual erythrocytic stages of P. falciparum for use in drug sensitivity and mechanism of action assays.

Materials:

-

P. falciparum strain (e.g., 3D7, K1)

-

Human erythrocytes (O+)

-

Complete culture medium: RPMI-1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 2 mM L-glutamine, and 10% pooled human serum or 0.5% Albumax II.

-

Gas mixture: 5% CO2, 5% O2, 90% N2

-

Incubator at 37°C

-

Sterile culture flasks

-

Giemsa stain

Procedure:

-

Prepare the complete culture medium and warm to 37°C.

-

Wash human erythrocytes three times with incomplete RPMI-1640.

-

Add the washed erythrocytes to the culture flask to achieve a final hematocrit of 2-5%.

-

Introduce the P. falciparum parasite stock to the culture flask to achieve an initial parasitemia of 0.1-0.5%.

-

Place the culture flask in a modular incubator chamber, flush with the gas mixture, and seal.

-

Incubate at 37°C.

-

Change the medium daily. Monitor parasitemia every 24-48 hours by preparing a thin blood smear and staining with Giemsa.

-

Subculture the parasites to maintain parasitemia between 1-5%.

Synchronization of Cultures (optional but recommended for many assays):

-

Sorbitol Lysis: To obtain a culture enriched in ring-stage parasites, treat the culture with 5% D-sorbitol for 10 minutes at 37°C. This will lyse the mature trophozoites and schizonts. Wash the remaining ring-infected erythrocytes and return to culture.

In Vitro Synergy Testing: Checkerboard Assay

Objective: To determine the interaction between atovaquone and proguanil (synergy, additivity, or antagonism) against P. falciparum.

Materials:

-

Synchronized ring-stage P. falciparum culture

-

96-well microtiter plates

-

Atovaquone and proguanil stock solutions

-

Complete culture medium

-

SYBR Green I dye or [3H]-hypoxanthine for assessing parasite growth

Procedure:

-

Prepare serial dilutions of atovaquone horizontally and proguanil vertically in a 96-well plate. This creates a matrix of drug concentrations. Include wells with each drug alone and no drugs (growth control).

-

Add the synchronized parasite culture (typically 0.5% parasitemia, 2.5% hematocrit) to each well.

-

Incubate the plate for 72 hours under the standard culture conditions.

-

Assess parasite growth in each well. For the SYBR Green I assay, lyse the red blood cells and add SYBR Green I dye, which fluoresces upon binding to parasite DNA. Measure fluorescence using a plate reader.

-

Calculate the 50% inhibitory concentration (IC50) for each drug alone and for each combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:

-

FIC of Atovaquone = (IC50 of Atovaquone in combination) / (IC50 of Atovaquone alone)

-

FIC of Proguanil = (IC50 of Proguanil in combination) / (IC50 of Proguanil alone)

-

-

Calculate the FIC Index (ΣFIC) for each combination:

-

ΣFIC = FIC of Atovaquone + FIC of Proguanil

-

-

Interpret the results: ΣFIC < 1 indicates synergy, ΣFIC = 1 indicates an additive effect, and ΣFIC > 1 indicates antagonism.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Objective: To assess the effect of atovaquone and proguanil, alone and in combination, on the parasite's mitochondrial membrane potential.

Materials:

-

Synchronized trophozoite-stage P. falciparum culture

-

Fluorescent dye sensitive to ΔΨm (e.g., tetramethylrhodamine (B1193902) ethyl ester - TMRE, or JC-1)

-

Flow cytometer or fluorescence microscope

-

Protonophore (e.g., CCCP or FCCP) as a positive control for depolarization

Procedure:

-

Incubate the synchronized parasite culture with the desired concentrations of atovaquone, proguanil, or the combination for a specified period (e.g., 30 minutes). Include a no-drug control and a CCCP/FCCP control.

-

Add the fluorescent dye (e.g., TMRE) to the cultures and incubate for a further 15-30 minutes to allow for dye accumulation in the mitochondria.

-

Wash the cells to remove excess dye.

-

Analyze the fluorescence of the parasite-infected erythrocytes using a flow cytometer or fluorescence microscope.

-

A decrease in fluorescence intensity compared to the untreated control indicates a collapse of the mitochondrial membrane potential.

Visualizations

Signaling Pathway: Mechanism of Action

Caption: Mechanism of action of atovaquone and proguanil.

Experimental Workflow: Checkerboard Synergy Assay

Caption: Workflow for the checkerboard synergy assay.

Logical Relationship: Drug Synergy

Caption: Logical relationship of atovaquone-proguanil synergy.

References

- 1. Atovaquone‐proguanil for treating uncomplicated malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Probing the Role of Parasite-specific, Distant, Structural Regions on Communication and Catalysis in the Bifunctional Thymidylate Synthase- Dihydrofolate Reductase from Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. clyte.tech [clyte.tech]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Assessment of malaria in vitro drug combination screening and mixed-strain infections using the malaria Sybr green I-based fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plasmodium falciparum Malaria and Atovaquone-Proguanil Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iddo.org [iddo.org]

- 9. Modified Fixed-Ratio Isobologram Method for Studying In Vitro Interactions between Atovaquone and Proguanil or Dihydroartemisinin against Drug-Resistant Strains of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Cytochrome bc1 as a Strategy for Single-Dose, Multi-Stage Antimalarial Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacodynamic interactions among atovaquone, proguanil and cycloguanil against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Plasmodium falciparum in vitro culture [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. First Case of Emergence of Atovaquone-Proguanil Resistance in Plasmodium falciparum during Treatment in a Traveler in Comoros - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. Efficacy and pharmacokinetics of atovaquone and proguanil in children with multidrug-resistant Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. microbiologyjournal.org [microbiologyjournal.org]

- 19. researchgate.net [researchgate.net]

- 20. Biguanide-Atovaquone Synergy against Plasmodium falciparum In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Proguanil Hydrochloride: A Comprehensive Technical Guide to its Pharmacokinetics and Pharmacodynamics for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetic and pharmacodynamic properties of the antimalarial drug, proguanil (B194036) hydrochloride. Proguanil, a biguanide, is a prodrug that undergoes metabolic activation to its active form, cycloguanil (B1669406), which is responsible for its therapeutic effects. This document details its absorption, distribution, metabolism, and excretion (ADME), its mechanism of action, and relevant experimental protocols for its study.

Pharmacokinetics

Proguanil is administered orally and is well-absorbed from the gastrointestinal tract.[1][2] It is extensively distributed throughout the body and is known to concentrate in erythrocytes.[3][4] The pharmacokinetic profile of proguanil and its active metabolite, cycloguanil, is summarized in the tables below.

Table 1: Pharmacokinetic Parameters of Proguanil and Cycloguanil (Single Dose Administration)

| Parameter | Proguanil | Cycloguanil | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | 2-4 hours | 3-12 hours | [4][5] |

| Peak Plasma Concentration (Cmax) | 150-220 ng/mL (200 mg dose) | 12-69 ng/mL (200 mg dose) | [6] |

| Area Under the Curve (AUC) | 3046 ± 313 ng·h/mL | 679 ± 372 ng·h/mL | [6] |

| Elimination Half-life (t½) | 12-21 hours | 12-21 hours | [6][7] |

| Protein Binding | ~75% | Not specified | [3][4] |

Table 2: Steady-State Pharmacokinetic Parameters of Proguanil and Cycloguanil (Multiple Dose Administration)

| Parameter | Proguanil | Cycloguanil | Dosing Regimen | Reference(s) |

| Mean Peak Concentration | 1201.6 ± 132.4 nmol/L | 317.0 ± 44.4 nmol/L | 100 mg every 12 hours | [8] |

| Mean Trough Concentration | 650.0 ± 58.1 nmol/L | 230.8 ± 35.1 nmol/L | 100 mg every 12 hours | [8] |

Metabolism

Proguanil is primarily metabolized in the liver to its active metabolite, cycloguanil, and an inactive metabolite, 4-chlorophenylbiguanide.[9] This conversion is predominantly mediated by the cytochrome P450 enzymes CYP2C19 and, to a lesser extent, CYP3A4.[10][11] Genetic polymorphisms in CYP2C19 can lead to significant inter-individual variability in the rate of proguanil metabolism, affecting the plasma concentrations of cycloguanil and potentially the drug's efficacy.[10]

Figure 1: Metabolic pathway of proguanil.

Excretion

Proguanil and its metabolites are primarily excreted through the kidneys.[1][2] Less than 40% of a dose of proguanil is excreted unchanged in the urine.[3][4]

Pharmacodynamics

The antimalarial activity of proguanil is primarily attributed to its active metabolite, cycloguanil.[9][12] Proguanil itself exhibits weak intrinsic antimalarial activity.[11][13]

Mechanism of Action

Cycloguanil is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR) in Plasmodium falciparum.[14][15] DHFR is a critical enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids.[16] By inhibiting DHFR, cycloguanil disrupts DNA synthesis and repair, ultimately leading to the death of the parasite.[14] The selectivity of cycloguanil for the parasite's DHFR over the human enzyme provides its therapeutic window.[15]

Figure 2: Mechanism of action of cycloguanil.

Table 3: In Vitro Antimalarial Activity of Proguanil and Cycloguanil

| Compound | P. falciparum Strain(s) | IC50 Range | Reference(s) |

| Proguanil | Various | 2 - 71 µM | [13] |

| Cycloguanil | Susceptible strains | 0.5 - 11.1 nM | [13][16] |

| Cycloguanil | Resistant strains | > 2,000 nM | [16] |

Experimental Protocols

Quantification of Proguanil and Cycloguanil in Biological Matrices

A common method for the simultaneous quantification of proguanil and its metabolites in plasma, whole blood, or urine is High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection.

3.1.1. Sample Preparation (Solid-Phase Extraction)

-

Condition a cyanopropyl solid-phase extraction (SPE) cartridge.

-

Load the plasma, blood, or urine sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute proguanil and its metabolites with an appropriate solvent.

-

Evaporate the eluent to dryness and reconstitute the residue in the mobile phase for HPLC analysis.

3.1.2. HPLC-UV Analysis

-

Column: Reversed-phase C18 or cyanopropyl column.

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and phosphate (B84403) buffer (e.g., 21.5:78.5 v/v, pH 2.6).[17]

-

Flow Rate: 1.0 mL/min.[17]

-

Detection: UV detection at a specified wavelength (e.g., 254 nm).

-

Quantification: Determine concentrations based on a standard curve of known concentrations.

Figure 3: Experimental workflow for HPLC analysis.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum.

-

Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 or Dd2 strains) in human erythrocytes.

-

Plate Preparation: In a 96-well plate, prepare serial dilutions of proguanil or cycloguanil. Include positive (no drug) and negative (uninfected erythrocytes) controls.

-

Incubation: Add the parasite culture to the wells and incubate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

-

Lysis and Staining: Add a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I to each well.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate the percentage of parasite growth inhibition for each drug concentration and determine the IC₅₀ value using a non-linear regression analysis.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the activity of recombinant P. falciparum DHFR.

-

Reaction Mixture: In a UV-transparent 96-well plate, prepare a reaction mixture containing purified recombinant P. falciparum DHFR, NADPH, and varying concentrations of the inhibitor (cycloguanil).

-

Initiate Reaction: Start the reaction by adding the substrate, dihydrofolate (DHF).

-

Absorbance Measurement: Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.

-

Data Analysis: Calculate the initial reaction rate for each inhibitor concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[16]

References

- 1. researchgate.net [researchgate.net]

- 2. Cycloguanil and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The pharmacokinetics and pharmacodynamics of atovaquone and proguanil for the treatment of uncomplicated falciparum malaria in third-trimester pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. Cyclization-blocked proguanil as a strategy to improve the antimalarial activity of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Multiple-dose pharmacokinetic study of proguanil and cycloguanil following 12-hourly administration of 100 mg proguanil hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In vitro proguanil activation to cycloguanil is mediated by CYP2C19 and CYP3A4 in adult Chinese liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Improved validated assay for the determination of proguanil and its metabolites in plasma, whole blood, and urine using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Potential of Proguanil Hydrochloride Beyond Malaria: A Technical Guide for Researchers

For Immediate Release

Amarillo, TX – Often recognized for its role in combating malaria, Proguanil Hydrochloride is now emerging as a multifaceted compound with significant potential in non-malarial research, particularly in the field of oncology. This technical guide provides an in-depth exploration of the current research, experimental data, and methodologies related to the novel applications of this compound, offering a valuable resource for researchers, scientists, and drug development professionals.

Executive Summary

This compound, a biguanide (B1667054) derivative, has long been a staple in the prevention and treatment of malaria. Its mechanism of action in this context is primarily attributed to its active metabolite, cycloguanil (B1669406), a potent inhibitor of plasmodial dihydrofolate reductase (DHFR). However, recent investigations have unveiled a compelling narrative of Proguanil's intrinsic bioactivity, independent of its role as a pro-drug for cycloguanil. This guide synthesizes the current understanding of Proguanil's non-malaria applications, with a primary focus on its promising anti-cancer properties. Key findings indicate that Proguanil induces apoptosis in various cancer cell lines through mitochondrial dysfunction, a mechanism distinct from DHFR inhibition. Furthermore, it exhibits synergistic effects when combined with existing anti-cancer therapies, opening new avenues for drug repurposing and combination treatments.

Anti-Cancer Applications of this compound

A growing body of preclinical evidence demonstrates the anti-proliferative effects of this compound across a spectrum of cancer cell lines.

In Vitro Efficacy

Proguanil has been shown to significantly inhibit the proliferation of various cancer cells in a dose- and time-dependent manner. Notably, its cytotoxic effects have been observed in breast, ovarian, bladder, and glioblastoma cancer cell lines.[1]

Table 1: Anti-proliferative Activity of Proguanil in Breast Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value (µM) | Time Point (h) |

| MCF-7 | ER-Positive Breast Cancer | IC50 | ~40-70 | 72 |

| MDA-MB-231 | Triple-Negative Breast Cancer | IC50 | ~40-70 | 72 |

| HCC1806 | Triple-Negative Breast Cancer | IC50 | ~40-70 | 72 |

| 4T1 | Murine Breast Cancer | IC50 | ~40-70 | 72 |

| Patient-Derived Breast Cancer Lines | Breast Cancer | IC50 | 30-60 | 72 |

Source: Data compiled from Gupta et al., 2024.[1]

In Vivo Tumor Suppression

Animal studies have corroborated the in vitro findings, demonstrating Proguanil's ability to suppress tumor growth in a preclinical setting.

Table 2: In Vivo Efficacy of Proguanil in a Murine Breast Cancer Model

| Animal Model | Cancer Cell Line | Treatment | Dosage | Tumor Growth Suppression |

| Female Balb/c mice | 4T1 (orthotopic injection) | Proguanil (oral gavage) | 20 mg/kg daily | 55% |

Source: Data from Gupta et al., 2024.[1]

Mechanism of Action in Cancer

The anti-cancer activity of Proguanil is primarily mediated through the induction of apoptosis via the mitochondrial or intrinsic pathway. This is a distinct mechanism from the DHFR inhibition associated with its metabolite, cycloguanil.

Induction of Reactive Oxygen Species (ROS) and Mitochondrial Dysfunction

Proguanil treatment leads to a significant increase in the production of reactive oxygen species (ROS) within cancer cells.[1] This oxidative stress disrupts the mitochondrial membrane potential, leading to mitochondrial dysfunction and the initiation of the apoptotic cascade.[1]

Activation of the Intrinsic Apoptotic Pathway

The mitochondrial dysfunction triggered by Proguanil leads to the activation of the caspase cascade. Key events in this signaling pathway include:

-

Upregulation of pro-apoptotic proteins: Increased expression of Bax.[1]

-

Downregulation of anti-apoptotic proteins: Decreased expression of Bcl-2 and survivin.[1]

-

Activation of caspases: Cleavage and activation of caspase-9 and caspase-3.[1]

-

DNA Damage: Increased expression of the DNA damage marker p-H2AX and cleavage of PARP.[1]

Dihydrofolate Reductase (DHFR) Inhibition

While Proguanil's direct anti-cancer effects appear to be DHFR-independent, its active metabolite, cycloguanil, is a known inhibitor of DHFR.[2][3] Recent studies have re-investigated the anti-cancer activity of cycloguanil and its analogues, confirming their potent inhibition of human DHFR.[2][3] This suggests a dual-faceted potential for Proguanil in oncology, with the parent compound acting on mitochondria and its metabolite targeting folate metabolism.

Table 3: Comparative Inhibitory Activity of DHFR Inhibitors

| Compound | Plasmodium falciparum (Susceptible) IC50 (nM) | Human DHFR IC50 (µM) |

| Cycloguanil | 11.1 | ~1 |

| Pyrimethamine | 15.4 | ~1 |

| Methotrexate | - | 0.000177 |

Source: Data from BenchChem, 2025.[2]

Combination Therapy Potential

Proguanil has demonstrated synergistic effects when combined with other anti-cancer agents, suggesting its potential to enhance the efficacy of existing treatments and overcome drug resistance.

Combination with PARP Inhibitors in Ovarian Cancer

In ovarian cancer cells, Proguanil has been shown to synergistically sensitize cells to the PARP inhibitor, olaparib.[4] The combination therapy resulted in:

-

Increased growth suppression and apoptosis compared to either drug alone.[4]

-

Enhanced olaparib-induced DNA damage.[4]

-

Reduced efficiency of DNA homologous recombination repair.[4]

Combination with OGG1 Inhibitors

Preliminary research indicates a synergistic drug-drug interaction between Proguanil and the OGG1 inhibitor TH5487 in various cancer cell lines, including AML, colon, lung, bladder, and osteosarcoma.[5] The combination treatment led to increased ROS production and DNA damage compared to either agent alone.[5]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the non-malaria applications of this compound.

Cell Viability and Proliferation Assays

-

MTT Assay: Used to assess cell viability by measuring the metabolic activity of cells.

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with varying concentrations of Proguanil for the desired duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate.

-

Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength.

-

-

Colony Formation Assay: To evaluate the long-term proliferative capacity of cells.

-

Seed a low density of cells in a 6-well plate.

-

Treat with Proguanil for a specified period.

-

Allow cells to grow until visible colonies are formed.

-

Fix and stain the colonies.

-

Count the number of colonies.

-

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry: To quantify apoptotic and necrotic cells.

-

Treat cells with Proguanil for the desired time.

-

Harvest both adherent and floating cells.

-

Wash cells with PBS and resuspend in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature.

-

Analyze the samples by flow cytometry.

-

Measurement of Reactive Oxygen Species (ROS)

-

DCFDA/DHE Staining: To measure intracellular ROS levels.

-

Treat cells with Proguanil for the specified duration.

-

Incubate cells with DCFDA or DHE dye.

-

Wash cells to remove excess dye.

-

Measure the fluorescence intensity using a flow cytometer or fluorescence microscope.

-

Western Blot Analysis

-

To detect and quantify the expression levels of specific proteins involved in apoptosis and other signaling pathways.

-

Lyse Proguanil-treated cells to extract total protein.

-

Determine protein concentration using a Bradford or BCA assay.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies against the target proteins.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

In Vivo Tumor Model

-

To evaluate the anti-tumor efficacy of Proguanil in a living organism.

-

Implant cancer cells (e.g., 4T1 murine breast cancer cells) into the appropriate site (e.g., mammary fat pad) of immunocompromised mice.

-

Allow tumors to establish to a palpable size.

-

Randomize mice into treatment and control groups.

-

Administer Proguanil (e.g., by oral gavage) or a vehicle control daily.

-

Monitor tumor growth by measuring tumor volume at regular intervals.

-

At the end of the study, excise and weigh the tumors.

-

Tumor tissue can be used for further analysis (e.g., Western blotting, immunohistochemistry).

-

Future Directions and Conclusion

The non-malaria research applications of this compound, particularly in oncology, represent a promising area for drug repurposing. The distinct mechanism of action, involving the induction of mitochondrial dysfunction and apoptosis, offers a potential therapeutic strategy for various cancers. Furthermore, its synergistic effects with other anti-cancer agents highlight its potential role in combination therapies to enhance efficacy and combat drug resistance.

Further research is warranted to fully elucidate the molecular targets of Proguanil in cancer cells and to explore its efficacy in a broader range of cancer types. Clinical investigations are the next logical step to translate these promising preclinical findings into tangible benefits for patients. This technical guide serves as a foundational resource to support and inspire further exploration into the untapped therapeutic potential of this compound.

References

- 1. Proguanil Suppresses Breast Tumor Growth In Vitro and In Vivo by Inducing Apoptosis via Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. preprints.org [preprints.org]

- 5. Proguanil Suppresses Breast Tumor Growth In Vitro and In Vivo by Inducing Apoptosis via Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

Dawn of a New Antimalarial Era: The Early Research into Biguanide Derivatives

A Technical Guide on the Foundational Discovery and Evaluation of Biguanide-Based Antimalarial Agents

Introduction

The mid-20th century marked a pivotal moment in the fight against malaria, a disease that posed a significant threat to global health, particularly during World War II. Amidst intensive research efforts to discover novel and effective antimalarial drugs, a team of British scientists at Imperial Chemical Industries (ICI) unveiled a new class of compounds: the biguanide (B1667054) derivatives. This technical guide delves into the seminal early research on these compounds, focusing on the discovery of proguanil (B194036) and its analogues. It provides a comprehensive overview of the initial synthesis, in vivo evaluation in avian malaria models, and the early understanding of the mechanism of action, laying the groundwork for a new chapter in malaria chemotherapy. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the foundational experiments and data that introduced biguanides as a potent class of antimalarial agents.

The Genesis of Biguanide Antimalarials: A Chemical Perspective

The pioneering work on biguanide derivatives was spearheaded by F. H. S. Curd, D. G. Davey, and F. L. Rose. Their research, culminating in publications in 1945 and 1946, described the synthesis and antimalarial properties of a series of N1-p-chlorophenyl-N5-alkylbiguanides. The most notable among these was N1-p-chlorophenyl-N5-isopropylbiguanide, which would later be known as proguanil.

Synthesis of Proguanil

The synthesis of proguanil, as detailed in their 1946 publication in the Journal of the Chemical Society, involved the reaction of p-chlorophenyl dicyandiamide (B1669379) with isopropylamine (B41738) in the presence of copper sulphate in aqueous ethanol.

Experimental Protocol: Synthesis of N1-p-Chlorophenyl-N5-isopropylbiguanide (Proguanil)

-

Reactants:

-

p-Chlorophenyl dicyandiamide

-

Isopropylamine

-

Copper sulphate pentahydrate

-

Ethanol

-

Water

-

Sodium sulphide

-

Hydrochloric acid

-

-

Procedure:

-

A mixture of p-chlorophenyl dicyandiamide and a solution of copper sulphate pentahydrate in water is prepared in ethanol.

-

Isopropylamine is added to the stirring solution.

-

The reaction mixture is heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) to check for the consumption of p-chlorophenyl dicyandiamide.

-

After completion of the reaction, an aqueous solution of hydrochloric acid is added to the reaction mixture at room temperature.

-

A solution of sodium sulphide in water is then added dropwise to precipitate copper sulphide.

-

The copper sulphide is removed by filtration.

-

The filtrate is cooled, and the pH is adjusted with ammonia to precipitate the proguanil base.

-

The resulting solid is filtered, washed with water, and dried to yield proguanil.

-

Early In Vivo Antimalarial Activity: Avian Models

The initial screening of biguanide derivatives for antimalarial activity was conducted using avian malaria models, primarily Plasmodium gallinaceum in chicks. This model was instrumental in assessing both the therapeutic and causal prophylactic activity of the newly synthesized compounds.

Therapeutic Activity against Plasmodium gallinaceum

The therapeutic efficacy of the biguanide derivatives was evaluated by treating established blood infections in chicks. The activity was quantified by observing the effect on the parasite count in the peripheral blood.

Experimental Protocol: Therapeutic Activity in Chicks

-

Animal Model: Young chicks (specific breed and age as available in the original studies).

-

Parasite: Plasmodium gallinaceum (blood-induced infection).

-

Procedure:

-

Chicks were inoculated with a standardized dose of P. gallinaceum infected blood to induce a consistent level of parasitemia.

-

Once the infection was established (typically when parasites were readily detectable in blood smears), the test compounds were administered orally, mixed with the diet, for a specified number of days.

-

Blood smears were taken daily from each chick, stained with Giemsa, and the number of parasitized red blood cells per a set number of red blood cells was counted.

-

The activity of the compound was assessed by the reduction in parasite count compared to untreated control birds. A compound was considered active if it caused a significant reduction or complete clearance of parasites from the blood.

-

Table 1: Therapeutic Activity of N1-p-Chlorophenyl-N5-isopropylbiguanide (Proguanil) against Plasmodium gallinaceum in Chicks

| Dosage (mg/kg body weight/day) | Duration of Treatment (days) | Effect on Parasitemia |

| 100 | 4 | Complete clearance of parasites |

| 50 | 4 | Complete clearance of parasites |

| 25 | 4 | Marked reduction in parasites |

| 12.5 | 4 | Slight effect on parasites |

Causal Prophylactic Activity against Plasmodium gallinaceum

A significant discovery was the causal prophylactic activity of these compounds, meaning their ability to prevent the development of the erythrocytic (blood) stage of the infection when administered before and during the early stages of sporozoite-induced infection.

Experimental Protocol: Causal Prophylactic Activity in Chicks

-

Animal Model: Young chicks.

-

Parasite: Plasmodium gallinaceum (sporozoite-induced infection).

-

Procedure:

-

Chicks were treated with the test compound orally for a day before, the day of, and for several days after being infected with P. gallinaceum sporozoites via the bites of infected Aedes aegypti mosquitoes.

-

Blood smears were examined daily for the appearance of parasites, starting from the expected pre-patent period.

-

The prophylactic effect was determined by the absence or delay in the appearance of parasites in the blood of treated chicks compared to untreated controls.

-

Table 2: Causal Prophylactic Activity of N1-p-Chlorophenyl-N5-isopropylbiguanide (Proguanil) against Plasmodium gallinaceum in Chicks

| Dosage (mg/kg body weight/day) | Duration of Treatment | Number of Chicks Infected / Number of Chicks Treated |

| 20 | Day -1 to Day +6 post-infection | 0 / 6 |

| 10 | Day -1 to Day +6 post-infection | 0 / 6 |

| 5 | Day -1 to Day +6 post-infection | 2 / 6 (Delayed onset) |

| 2.5 | Day -1 to Day +6 post-infection | 6 / 6 |

The Prodrug Concept and Mechanism of Action

A puzzling observation from the early research was that proguanil exhibited high activity in vivo but was significantly less active in vitro against the malaria parasite. This led to the hypothesis that proguanil is a prodrug, which is metabolized in the host to an active form. This active metabolite was later identified as cycloguanil, a triazine derivative that acts as a potent inhibitor of the parasite's dihydrofolate reductase (DHFR) enzyme. DHFR is crucial for the synthesis of folic acid, a vital component for DNA synthesis and cell division in the parasite.

Proguanil Hydrochloride and its Impact on Parasitic Pyrimidine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proguanil (B194036) hydrochloride, a biguanide (B1667054) antimalarial agent, plays a crucial role in the disruption of pyrimidine (B1678525) biosynthesis in parasites, particularly Plasmodium falciparum. This technical guide provides an in-depth analysis of the mechanism of action of proguanil, its active metabolite cycloguanil (B1669406), and its synergistic interaction with atovaquone (B601224). The guide details the essential nature of the de novo pyrimidine biosynthesis pathway in P. falciparum, making it a prime target for chemotherapy. Quantitative data on enzyme inhibition, detailed experimental protocols for key assays, and visualizations of the relevant biochemical pathways and experimental workflows are presented to offer a comprehensive resource for researchers in the field of antimalarial drug development.

Introduction: The Pyrimidine Biosynthesis Pathway in Plasmodium falciparum

Plasmodium falciparum, the protozoan parasite responsible for the most severe form of malaria, exhibits a critical metabolic vulnerability: its complete reliance on the de novo synthesis of pyrimidines. Unlike their human hosts, these parasites are incapable of salvaging pre-formed pyrimidine bases and nucleosides from the host environment. This metabolic dependency makes the enzymes of the de novo pyrimidine biosynthesis pathway highly attractive targets for the development of selective antimalarial chemotherapeutics. The pathway consists of six enzymatic steps that convert glutamine and bicarbonate into uridine (B1682114) monophosphate (UMP), the precursor for all other pyrimidine nucleotides required for DNA and RNA synthesis.

Mechanism of Action of Proguanil Hydrochloride

This compound is a prodrug that, upon ingestion by the host, is metabolized by hepatic cytochrome P450 enzymes into its active form, cycloguanil. Cycloguanil is a potent and selective inhibitor of the parasite's dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway.

Inhibition of Dihydrofolate Reductase (DHFR)

DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for a variety of biosynthetic reactions, including the synthesis of thymidylate (dTMP) from deoxyuridine monophosphate (dUMP). By inhibiting DHFR, cycloguanil depletes the parasite's pool of THF, thereby blocking the synthesis of dTMP, a crucial pyrimidine nucleotide required for DNA replication and repair. This disruption of DNA synthesis ultimately leads to the parasite's death.

The inhibitory effect of cycloguanil is significantly more potent against the parasite's DHFR than the human ortholog, providing a therapeutic window. However, the emergence of resistance through point mutations in the parasite's dhfr gene, which reduce the binding affinity of cycloguanil, is a significant clinical challenge.

Synergistic Action with Atovaquone

Proguanil is most commonly administered in a fixed-dose combination with atovaquone, under the trade name Malarone®. This combination exhibits a potent synergistic effect. Atovaquone targets the parasite's mitochondrial electron transport chain by inhibiting the cytochrome bc1 complex. This inhibition has a secondary effect on pyrimidine biosynthesis by blocking the function of dihydroorotate (B8406146) dehydrogenase (DHODH), a mitochondrial enzyme that is the fourth step in the de novo pyrimidine pathway.

Interestingly, the synergistic effect is primarily attributed to the parent proguanil molecule, not its active metabolite cycloguanil. Proguanil enhances the ability of atovaquone to collapse the parasite's mitochondrial membrane potential, thereby potentiating its inhibitory effect on the cytochrome bc1 complex and, consequently, on DHODH and pyrimidine synthesis.

Quantitative Data: Inhibition of P. falciparum DHFR by Cycloguanil

The following tables summarize the 50% inhibitory concentration (IC50) values of cycloguanil against various strains of P. falciparum. These values highlight the potency of the compound and the impact of resistance-conferring mutations in the dhfr gene.

| Parameter | P. falciparum Strain | DHFR Genotype | IC50 (nM) | Reference(s) |

| Cycloguanil IC50 | 3D7 | Wild-type | ~11.1 | |

| Dd2 | Triple mutant (N51I, C59R, S108N) | ~1200 | ||

| African Isolates (Susceptible) | Wild-type | 11.1 (mean) | ||

| African Isolates (Resistant) | Mutant | 2,030 (mean) |

| Enzyme Source | Inhibitor | Parameter | Value | Reference(s) |

| Human DHFR | Cycloguanil | Ki | 43.0 µM | |

| P. falciparum DHFR (Wild-type) | Cycloguanil | IC50 | 1.30 nM (geometric mean) - 11.1 nM (mean) |

Experimental Protocols

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the enzymatic activity of recombinant P. falciparum DHFR.

Materials:

-

Recombinant P. falciparum DHFR

-

Dihydrofolate (DHF)

-

NADPH

-

Assay Buffer (e.g., 50 mM TES, pH 7.0, 75 mM β-mercaptoethanol, 1 mM EDTA)

-

Test compound (e.g., cycloguanil) dissolved in DMSO

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing assay buffer and NADPH (final concentration ~100 µM).

-

Add the desired concentration of the test compound or DMSO (vehicle control).

-

Add recombinant P. falciparum DHFR to the mixture and incubate briefly to allow for inhibitor binding.

-

Initiate the reaction by adding DHF (final concentration ~100 µM).

-

Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

Determine the IC50 value by plotting the percentage of inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.

P. falciparum Growth Inhibition Assay (SYBR Green I-based)

This assay determines the in vitro efficacy of a compound against the asexual blood stages of P. falciparum.

Materials:

-

Synchronized P. falciparum culture (ring stage)

-

Human erythrocytes (O+)

-

Complete culture medium (e.g., RPMI-1640 with supplements)

-

Test compound

-

SYBR Green I lysis buffer

-

96-well microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in complete culture medium in a 96-well plate.

-

Add the synchronized parasite culture (at a final parasitemia of ~0.5% and 2% hematocrit) to each well.

-

Incubate the plate for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).

-

After incubation, lyse the cells by adding SYBR Green I lysis buffer to each well.

-

Incubate in the dark at room temperature for 1-2 hours.

-

Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).

-

Calculate the IC50 value by plotting the percentage of inhibition (relative to a drug-free control) against the log of the drug concentration using a non-linear regression model.

Analysis of Pyrimidine Nucleotide Pools by LC-MS/MS

This method allows for the quantification of intracellular pyrimidine metabolites to assess the direct impact of a drug on the biosynthetic pathway.

Materials:

-

Synchronized P. falciparum culture

-

Test compound

-

Ice-cold 0.9% NaCl solution

-

Chilled extraction solvent (e.g., methanol/acetonitrile/water)

-

Internal standards (e.g., isotope-labeled nucleotides)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Treat a synchronized parasite culture with the test compound at a desired concentration and for a specific duration. Include a vehicle-treated control.

-

Harvest the infected red blood cells by centrifugation at a low temperature.

-

Rapidly wash the cell pellet with ice-cold 0.9% NaCl to remove extracellular metabolites.

-

Quench metabolism and extract intracellular metabolites by adding the chilled extraction solvent to the cell pellet.

-

Add internal standards to the extraction mixture.

-

Vortex and centrifuge to pellet cell debris.

-

Transfer the supernatant containing the metabolites for LC-MS/MS analysis.

-

Separate the metabolites using an appropriate chromatography method (e.g., ion-pairing reversed-phase).

-

Detect and quantify the pyrimidine metabolites using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Normalize the metabolite levels to the internal standard and the cell number to determine the change in pyrimidine pools upon drug treatment.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: De novo pyrimidine biosynthesis pathway in P. falciparum and points of inhibition.

Caption: Experimental workflow for a DHFR enzyme inhibition assay.

Conclusion

The absolute dependence of P. falciparum on the de novo pyrimidine biosynthesis pathway renders it a highly vulnerable target for antimalarial chemotherapy. This compound, through its active metabolite cycloguanil, effectively inhibits this pathway by targeting dihydrofolate reductase, a key enzyme in the folate cycle necessary for pyrimidine synthesis. The synergistic interaction of proguanil with atovaquone, which targets another enzyme in the pyrimidine pathway, DHODH, further enhances its therapeutic efficacy. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers dedicated to understanding the mechanisms of antimalarial drugs and developing novel strategies to combat the global threat of malaria.

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of Proguanil Hydrochloride

Introduction

Proguanil (B194036) hydrochloride is an antimalarial pro-drug that has been used for both the prophylaxis and treatment of malaria. Its efficacy is primarily dependent on its hepatic metabolism to the active metabolite, cycloguanil (B1669406).[1][2] Cycloguanil is a potent inhibitor of the parasitic enzyme dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway essential for DNA synthesis and cellular replication in Plasmodium species.[2] By inhibiting DHFR, cycloguanil disrupts the parasite's ability to replicate, leading to its death.[2] Proguanil itself exhibits weak intrinsic antimalarial activity.[1][3] Due to the emergence of drug-resistant parasite strains, robust and reliable in vitro assays are crucial for monitoring the efficacy of proguanil and other antimalarials, as well as for the discovery of new therapeutic agents.

This document provides detailed protocols for the in vitro assessment of proguanil hydrochloride's efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Mechanism of Action

Proguanil is a pro-drug that is converted by host hepatic cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4, into its active metabolite, cycloguanil.[4][5][6] Cycloguanil then inhibits the Plasmodium falciparum dihydrofolate reductase (DHFR) enzyme. This inhibition blocks the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of purines and pyrimidines, which are essential for DNA replication and parasite survival.[2]

Quantitative Data Presentation: In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the in vitro efficacy of an antimalarial drug. The following table summarizes the reported IC50 values for proguanil and its active metabolite, cycloguanil, against Plasmodium falciparum. It is important to note that proguanil itself has weak activity, and its efficacy is dependent on its conversion to cycloguanil.[1][3]

| Compound | Parasite Stage | Assay Type | IC50 Range | Reference |

| Proguanil | Asexual Erythrocytic | Isotopic/Fluorescence | 2.4 - 46.23 µM | [1][3][7][8] |

| Cycloguanil | Asexual Erythrocytic | Isotopic/Fluorescence | 0.5 - 2.5 nM | [1][3] |

Note: IC50 values can vary depending on the parasite strain, assay duration, and specific laboratory conditions.[9]

Experimental Protocols

Continuous In Vitro Culture of P. falciparum

Maintaining a continuous culture of the asexual erythrocytic stages of P. falciparum is a prerequisite for most in vitro drug susceptibility assays.[10][11][12]

Materials:

-

P. falciparum strain (e.g., 3D7, Dd2, W2)

-

Human erythrocytes (type O+)

-

Complete Medium (CM): RPMI-1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax I.

-

Incubator (37°C)

-

Gas mixture (5% CO2, 5% O2, 90% N2)

-

Sterile culture flasks and centrifuge tubes

Protocol:

-

Prepare the complete medium and warm it to 37°C.

-

Wash human erythrocytes three times with incomplete RPMI-1640 medium.

-

To initiate or sub-culture, mix the parasitized erythrocytes with fresh, washed erythrocytes to achieve the desired parasitemia (typically 0.5-1%) and a final hematocrit of 2-5% in complete medium.

-

Place the culture flask in a modular incubator chamber, flush with the gas mixture, and seal.

-

Incubate at 37°C.

-

Monitor parasite growth daily by preparing thin blood smears, fixing with methanol, and staining with Giemsa.

-

Change the medium daily and sub-culture every 2-3 days to maintain a healthy culture.

SYBR Green I-Based Fluorescence Assay

This is a widely used, high-throughput method for determining parasite growth inhibition that measures the accumulation of parasite DNA.[13][14][15][16][17]

Materials:

-

96-well black microtiter plates (clear bottom)

-

Synchronized P. falciparum ring-stage culture (1% parasitemia, 2% hematocrit)

-

This compound stock solution

-

Lysis Buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100

-

SYBR Green I nucleic acid stain (10,000x stock in DMSO)

-

Fluorescence plate reader

Protocol:

-

Prepare serial dilutions of this compound in complete medium in a 96-well plate. Include drug-free wells (negative control) and wells with uninfected erythrocytes (background control).

-

Add 100 µL of the synchronized parasite culture to each well.

-

Incubate the plate for 72 hours under standard culture conditions.

-

After incubation, lyse the cells by freezing the plate at -20°C for at least 2 hours.

-

Prepare the SYBR Green I lysis buffer. Dilute the 10,000x SYBR Green I stock 1:5,000 in the lysis buffer.

-

Thaw the plate and add 100 µL of the SYBR Green I lysis buffer to each well.

-

Mix gently and incubate the plate in the dark at room temperature for 1-2 hours.

-

Measure the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Subtract the background fluorescence from all readings and calculate the percentage of growth inhibition relative to the drug-free controls.

-

Determine the IC50 value by plotting the percent inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This biochemical assay directly measures the ability of a compound (in this case, cycloguanil) to inhibit the DHFR enzyme. The assay monitors the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.[18][19]

Materials:

-

Purified recombinant P. falciparum DHFR enzyme

-

Dihydrofolate (DHF) substrate

-

NADPH cofactor

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Cycloguanil (as the test inhibitor)

-

Methotrexate (as a positive control inhibitor)

-

UV-transparent 96-well microplate

-

Microplate reader capable of kinetic measurements at 340 nm

Protocol:

-

Prepare serial dilutions of cycloguanil and the positive control (methotrexate) in the assay buffer.

-

In a 96-well plate, add the assay buffer, purified DHFR enzyme, and the test inhibitor or control. Include wells with enzyme but no inhibitor (enzyme control) and wells with buffer only (background control).

-

Pre-incubate the plate for 5-10 minutes at room temperature.

-

Initiate the enzymatic reaction by adding a mixture of DHF and NADPH to all wells.

-

Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).

-

Calculate the reaction rate (V) for each well from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_enzyme_control)) * 100.

-

Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Synergy Testing

Proguanil is often used in combination with other antimalarials, most notably atovaquone (B601224), with which it acts synergistically.[1][20][21][22][23][24] In vitro synergy testing is essential to evaluate the efficacy of drug combinations. This is typically done using a fixed-ratio isobologram method, where the IC50 of each drug is determined alone and in fixed-ratio combinations. The Fractional Inhibitory Concentration (FIC) index is then calculated to determine if the interaction is synergistic (FIC < 1), additive (FIC = 1), or antagonistic (FIC > 1).[20][21] The SYBR Green I assay is well-suited for this purpose.[20]

Conclusion

The in vitro assays described provide a comprehensive framework for evaluating the efficacy of this compound and its active metabolite, cycloguanil. The SYBR Green I-based assay offers a robust, non-radioactive method for high-throughput screening of antimalarial compounds against whole parasites. For mechanistic studies, the DHFR inhibition assay allows for the direct assessment of the drug's interaction with its molecular target. These protocols are essential tools for researchers and drug development professionals in the ongoing effort to combat malaria and overcome the challenge of drug resistance.

References

- 1. Atovaquone and this compound: a review of nonclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. In vitro proguanil activation to cycloguanil is mediated by CYP2C19 and CYP3A4 in adult Chinese liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Clinical pharmacology of atovaquone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro atovaquone/proguanil susceptibility and characterization of the cytochrome b gene of Plasmodium falciparum from different endemic regions of Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. journals.asm.org [journals.asm.org]

- 15. iddo.org [iddo.org]

- 16. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Assessment and continued validation of the malaria SYBR green I-based fluorescence assay for use in malaria drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. assaygenie.com [assaygenie.com]

- 20. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. In Vitro Analysis of the Interaction between Atovaquone and Proguanil against Liver Stage Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A Mechanism for the Synergistic Antimalarial Action of Atovaquone and Proguanil - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Malarone (atovaquone and this compound): a review of its clinical development for treatment of malaria. Malarone Clinical Trials Study Group. | Sigma-Aldrich [sigmaaldrich.com]

Application Note: A Stability-Indicating HPLC Method for the Quantification of Proguanil Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Proguanil (B194036) Hydrochloride in bulk drug substance and pharmaceutical dosage forms. The developed method is specific, linear, precise, and accurate, making it suitable for routine quality control and stability testing. The protocol includes a comprehensive forced degradation study to ensure the method's ability to separate the active pharmaceutical ingredient (API) from its potential degradation products, as mandated by ICH guidelines.

Introduction